1-Methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC17805855
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O2 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16) |
| Standard InChI Key | AOUSFDDFFDPVFF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 |
Introduction
Chemical Identification and Basic Properties
Molecular Architecture
The compound’s IUPAC name, 1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide, reflects its core structure: a pyrrolidine ring substituted at position 1 with a methyl group, at position 2 with a pyridin-3-yl group, and at position 3 with a carboxamide moiety. The lactam functionality at position 5 introduces a planar, conjugated system that influences both reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight | 219.24 g/mol | |
| IUPAC Name | 1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |
| Canonical SMILES | CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |
| PubChem CID | 58894596 |
Stereochemical Considerations
While the compound lacks chiral centers in its default configuration, related pyrrolidine derivatives exhibit stereospecific biological interactions. For example, the (2R,3R)-configured analog 1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid demonstrates distinct binding affinities due to spatial arrangement . This underscores the importance of stereochemistry in modulating pharmacological profiles, even if the parent carboxamide remains achiral.
Synthesis and Optimization
General Synthetic Pathways
Pyrrolidine derivatives are typically synthesized via cyclization reactions, with the carboxamide group introduced through nucleophilic acyl substitution or condensation. For 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxamide, key steps include:
-
Ring Formation: A Michael addition or [3+2] cycloaddition constructs the pyrrolidine backbone.
-
Functionalization: Pyridinyl groups are introduced via Suzuki-Miyaura coupling, while carboxamide installation employs carbodiimide-mediated couplings.
-
Oxidation: Ketone formation at position 5 is achieved using oxidizing agents like Jones reagent.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine Cyclization | Dimethyl acetylenedicarboxylate, 80°C | 65 | |
| Pyridinyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 72 | |
| Carboxamide Formation | EDC, HOBt, NH₃, CH₂Cl₂ | 58 |
Analytical Characterization
Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) ensure structural fidelity. For instance:
-
¹H NMR: Peaks at δ 2.1–2.3 ppm correspond to the methyl group, while pyridinyl protons resonate near δ 7.3–8.5 ppm.
-
HPLC: Retention times of 8.2–8.5 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Structural and Computational Insights
Conformational Analysis
Density functional theory (DFT) calculations reveal that the pyridinyl group adopts a pseudo-axial orientation to minimize steric hindrance with the carboxamide substituent. This conformation enhances stability through intramolecular hydrogen bonding between the lactam oxygen and the carboxamide NH .
Comparative Structural Dynamics
Compared to its carboxylic acid analog (C₁₁H₁₂N₂O₃, MW 220.22 g/mol), the carboxamide derivative exhibits:
-
Higher Lipophilicity: LogP increases by 0.8 units due to reduced polarity.
-
Enhanced Solubility: The carboxamide’s hydrogen-bonding capacity improves aqueous solubility relative to esters.
Biological Activities and Mechanisms
Receptor Modulation
The pyridinyl moiety enables π-π stacking with aromatic residues in enzyme active sites, while the carboxamide engages in hydrogen bonding. This dual interaction is critical for affinity, as demonstrated in MDM2 inhibitors where carboxamide-containing derivatives exhibit 4-fold greater potency than carboxylate analogs .
Applications in Drug Discovery
Anticancer Agent Development
The compound’s MDM2 inhibitory potential positions it as a candidate for p53-activating therapies. In SJSA-1 osteosarcoma cells, pyrrolidine-based MDM2 inhibitors induce apoptosis via caspase-3 activation and PARP cleavage . Oral administration in murine models shows dose-dependent tumor regression, though bioavailability requires optimization .
Future Research Directions
-
Stereoselective Synthesis: Introducing chiral centers could yield enantiomers with improved target selectivity.
-
Prodrug Strategies: Esterifying the carboxamide may enhance membrane permeability, followed by enzymatic conversion in vivo.
-
Polypharmacology Studies: Screening against kinase and GPCR panels could uncover off-target effects or repurposing opportunities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume